![molecular formula C11H12N4O3S B11096425 N-(furan-2-ylmethyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11096425.png)
N-(furan-2-ylmethyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide
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Overview
Description
N-(2-FURYLMETHYL)-2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a furan ring, a triazine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FURYLMETHYL)-2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Synthesis of the Triazine Ring: The triazine ring can be formed via condensation reactions involving appropriate amines and nitriles.
Coupling Reactions: The furan and triazine rings can be coupled using thiol-based reagents to introduce the sulfanyl group.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-FURYLMETHYL)-2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazine ring can be reduced to form dihydrotriazines.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like thiols or amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrotriazines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Possible applications in materials science for the development of novel polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-FURYLMETHYL)-2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE would depend on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function.
Chemical Reactivity: The compound’s reactivity could be influenced by the electronic properties of the furan and triazine rings, as well as the sulfanyl group.
Comparison with Similar Compounds
Similar Compounds
N-(2-FURYLMETHYL)-2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE: can be compared with other compounds containing furan, triazine, or acetamide groups.
Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid.
Triazine Derivatives: Compounds such as melamine and cyanuric acid.
Acetamide Derivatives: Compounds like N-phenylacetamide and N-methylacetamide.
Uniqueness
The uniqueness of N-(2-FURYLMETHYL)-2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H12N4O3S |
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Molecular Weight |
280.31 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C11H12N4O3S/c1-7-10(17)13-11(15-14-7)19-6-9(16)12-5-8-3-2-4-18-8/h2-4H,5-6H2,1H3,(H,12,16)(H,13,15,17) |
InChI Key |
PIKQQQDJZFAMOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
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